![molecular formula C9H9ClF3NO B13410427 Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]- CAS No. 883107-43-5](/img/structure/B13410427.png)
Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoroethoxy group attached to the pyridine ring. The trifluoroethoxy group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a chloromethylating agent, followed by the introduction of the trifluoroethoxy group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and reduce the risk of side reactions that could lead to impurities.
Chemical Reactions Analysis
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions:
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine can be compared with other similar compounds, such as:
2-Chloromethyl-3-methyl-4-ethoxy-pyridine: This compound lacks the trifluoro group, which may result in different chemical and biological properties.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-benzene: The substitution of the pyridine ring with a benzene ring can lead to different reactivity and applications.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-thiophene: The replacement of the pyridine ring with a thiophene ring can alter the compound’s electronic properties and reactivity.
The uniqueness of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine lies in its combination of functional groups and the presence of the trifluoroethoxy group, which imparts distinct properties that are valuable in various applications.
Properties
CAS No. |
883107-43-5 |
|---|---|
Molecular Formula |
C9H9ClF3NO |
Molecular Weight |
239.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethoxymethyl)pyridine |
InChI |
InChI=1S/C9H9ClF3NO/c1-6-7(5-15-9(11,12)13)2-3-14-8(6)4-10/h2-3H,4-5H2,1H3 |
InChI Key |
KFLADJAZOWCOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)COC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


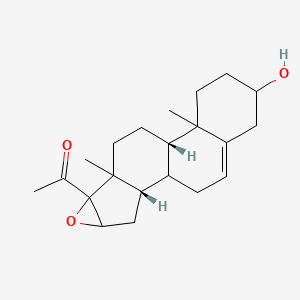

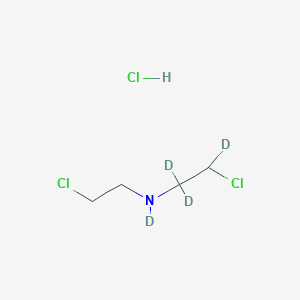

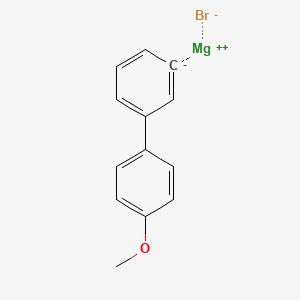

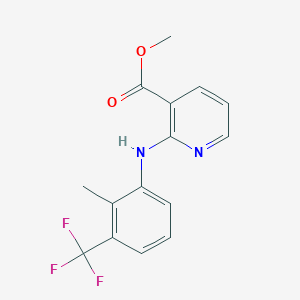
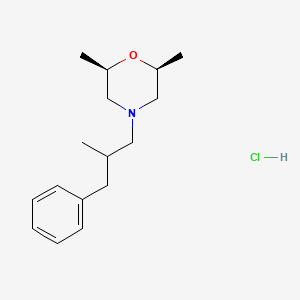
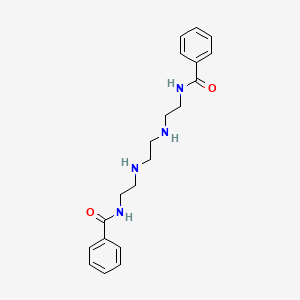
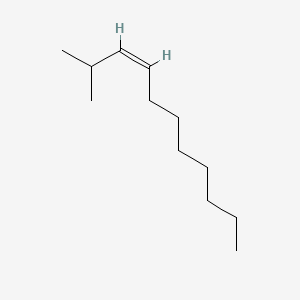
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
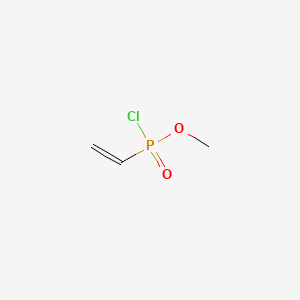
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
